2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide
Description
2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both piperidine and chlorophenyl groups in its structure suggests that it may exhibit unique pharmacological properties.
Properties
IUPAC Name |
2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2/c18-12-6-2-3-7-13(12)21-15(24)11-23-17(25)16(19)14(10-20-23)22-8-4-1-5-9-22/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBQARDSKFXPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the pyridazinone core.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through amide bond formation, typically using coupling reagents such as carbodiimides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study the function of specific enzymes or receptors.
Medicine
Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of the piperidine and chlorophenyl groups suggests potential interactions with central nervous system receptors or enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-6-oxo-4-(morpholin-4-yl)pyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide
- 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide
Uniqueness
The unique combination of the piperidine and chlorophenyl groups in 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide may confer distinct pharmacological properties, such as enhanced binding affinity or selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
